5-amino-1-methyl-1H-indazole-3-carboxylic acid
Description
5-Amino-1-methyl-1H-indazole-3-carboxylic acid (CAS: 1566649-46-4) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It features a methyl group at the 1-position and an amino group at the 5-position of the indazole scaffold, with a carboxylic acid moiety at the 3-position.
Storage and Handling: The compound should be stored in a dark, dry environment at room temperature to maintain stability. Safety data sheets indicate precautions for inhalation and direct contact, with GHS hazard classifications emphasizing proper laboratory handling .
Properties
IUPAC Name |
5-amino-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESLOSCZHFSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-methylindazole.
Nitration: The nitration of 1-methylindazole is carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Carboxylation: The final step involves the carboxylation of the indazole ring to introduce the carboxylic acid group at the 3-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
5-amino-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of indazole-3-carboxylic acid derivatives are highly influenced by substituents. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Electronic Effects: The electron-donating amino group at the 5-position increases electron density on the indazole ring, which may enhance hydrogen bonding interactions in receptor binding compared to halogenated derivatives (e.g., bromo or chloro substituents) .
- Solubility : The carboxylic acid group at the 3-position confers moderate aqueous solubility, whereas ester derivatives (e.g., methyl or ethyl esters) exhibit higher lipophilicity .
Pharmacological Activities
- Serotonin Receptor Modulation : Indazole-3-carboxylic acid derivatives, including the target compound, are reported to act as serotonin 5-HT₃ receptor antagonists, a property linked to antiemetic and anxiolytic effects .
- Anti-inflammatory Potential: Structural analogs with methyl or methoxy groups (e.g., 6-Methoxy-1H-indazole-3-carboxylic acid) have shown antiarthritic activity in preclinical studies .
Biological Activity
5-Amino-1-methyl-1H-indazole-3-carboxylic acid (AMICA) is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and infectious diseases. Its unique structure, characterized by an amino group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring, contributes to its diverse pharmacological properties.
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : Approximately 206.20 g/mol
AMICA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has demonstrated the ability to modulate cell signaling pathways, which is essential for its anticancer properties. It inhibits cell proliferation and induces apoptosis in several cancer cell lines, showcasing its potential as an anticancer agent.
Anticancer Activity
AMICA has been extensively studied for its anticancer effects. Research indicates that it inhibits cell growth in various cancer cell lines, with IC₅₀ values ranging from 0.041 to 33.6 μM across different studies. Notably, it exhibits significant efficacy against colon and melanoma cell lines:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| Colon Cancer | 0.041 | |
| Melanoma | 33.6 |
The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Antiviral and Antimicrobial Properties
In addition to its anticancer activity, AMICA has shown potential as an antiviral and antimicrobial agent. Its ability to interact with viral proteins may inhibit viral replication processes, making it a candidate for further research in antiviral therapies.
Comparative Analysis with Similar Compounds
AMICA shares structural similarities with other indazole derivatives, which influences its biological activity. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-amino-2-methyl-1H-indazole-3-carboxylate | Methyl group at position 2 | Different substitution pattern affecting reactivity |
| Methyl 5-amino-1-methyl-1H-indazole-4-carboxylate | Carboxylate at position 4 | Variation in pharmacokinetic properties |
| Indazole-3-carboxylic acid | Lacks amino and methyl groups | Simpler structure with limited biological activity |
These comparisons illustrate how specific functional groups contribute to the unique biological activities of AMICA compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted AMICA's potential therapeutic applications:
- Cell Growth Inhibition Study : In vitro studies demonstrated that AMICA significantly inhibited the proliferation of colon cancer cells, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : Research indicates that AMICA may inhibit certain kinases involved in cancer progression, leading to decreased tumor growth and increased apoptosis in treated cells .
- Pharmacokinetics : Studies on the pharmacokinetic properties of AMICA reveal favorable absorption and distribution characteristics, making it a viable candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
